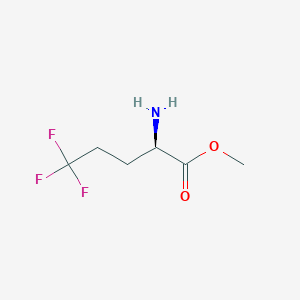

Methyl (R)-2-amino-5,5,5-trifluoropentanoate

Description

Properties

Molecular Formula |

C6H10F3NO2 |

|---|---|

Molecular Weight |

185.14 g/mol |

IUPAC Name |

methyl (2R)-2-amino-5,5,5-trifluoropentanoate |

InChI |

InChI=1S/C6H10F3NO2/c1-12-5(11)4(10)2-3-6(7,8)9/h4H,2-3,10H2,1H3/t4-/m1/s1 |

InChI Key |

CMWYIMBSENOBCJ-SCSAIBSYSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CCC(F)(F)F)N |

Canonical SMILES |

COC(=O)C(CCC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Procedure

Preparation of Racemic 2-Amino-5,5,5-Trifluoropentanoic Acid Hydrochloride :

- A precursor compound such as Ac-AA is treated with 6 N hydrochloric acid at 100 °C for 4 hours. The reaction mixture is then cooled, concentrated, and dried under vacuum to yield crude racemic amino acid hydrochloride salt.

- The crude product is purified by washing with acetonitrile and drying to achieve high purity (yield: ~88.8%).

Resolution Using Chiral Ligands :

- The racemic amino acid hydrochloride salt is mixed with a chiral ligand (e.g., an (S)-configured ligand), nickel(II) chloride, degassed methanol, and potassium carbonate.

- The reaction occurs at 50 °C for approximately 2.5 hours under stirring conditions.

- After cooling to room temperature and subsequently to 0 °C, the reaction mixture is quenched with acetic acid and distilled water to precipitate the diastereomeric complex.

Advantages

Challenges

Esterification of Resolved Amino Acid

After obtaining the resolved amino acid via DKR or other methods, esterification can be performed to synthesize this compound.

Procedure

- The resolved amino acid is dissolved in methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

- The mixture is refluxed for several hours to promote esterification.

- Excess methanol is removed by distillation, and the product is purified via crystallization or column chromatography.

Advantages

- Straightforward process using readily available reagents.

- Compatible with large-scale synthesis.

Alternative Approaches

Asymmetric Synthesis

Direct asymmetric synthesis using chiral catalysts or biocatalysts can also produce this compound. This method avoids the need for racemization but may require optimization of reaction conditions.

Chemical Modifications

Starting from simpler trifluoromethyl-containing compounds, chemical transformations such as amination and esterification can be employed to construct the target molecule.

Data Summary

| Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Racemic amino acid synthesis | Ac-AA + HCl (6 N), 100 °C | ~88.8 | Requires purification steps |

| Dynamic kinetic resolution | Chiral ligand + NiCl₂ + K₂CO₃ + methanol | High | High selectivity for (R)-enantiomer |

| Esterification | Resolved amino acid + methanol + H₂SO₄ | Moderate | Straightforward esterification |

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-5,5,5-trifluoropentanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Methyl ®-2-amino-5,5,5-trifluoropentanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-5,5,5-trifluoropentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The amino group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, synthesis methods, and applications of Methyl (R)-2-amino-5,5,5-trifluoropentanoate and related compounds:

Key Comparative Insights

Enantiomeric Specificity

- The (S)-enantiomer of 2-amino-5,5,5-trifluoropentanoic acid is extensively utilized in bioactive formulations due to its compatibility with natural L-amino acids in peptides . In contrast, the (R)-enantiomer (as the methyl ester) may exhibit distinct binding kinetics or metabolic pathways, making it valuable for probing chiral selectivity in drug targets.

Functional Group Impact

- Ester vs. Acid vs. Amide: The methyl ester group in this compound enhances membrane permeability compared to the carboxylic acid form (e.g., (S)-2-amino-5,5,5-trifluoropentanoic acid), which is more polar and less bioavailable . The amide derivative (R)-2-Amino-5,5,5-trifluoropentanamide exhibits greater hydrolytic stability but reduced reactivity, making it suitable for prolonged storage or controlled-release applications .

Substituent Effects

- Trifluoromethyl (-CF₃) : The -CF₃ group in all compounds enhances electronegativity and metabolic stability, contributing to improved pharmacokinetic profiles .

Positional Isomerism

- METHYL4-AMINO-5,5,5-TRIFLUOROPENTANOATE, a positional isomer with the amino group at position 4, demonstrates how minor structural changes alter electronic distribution and steric interactions. This isomer may serve as a negative control in studies exploring the criticality of substituent positioning .

Biological Activity

Methyl (R)-2-amino-5,5,5-trifluoropentanoate is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of three fluorine atoms on a pentanoic acid backbone, which significantly influences its physicochemical properties and biological interactions.

Chemical Structure and Properties

- Molecular Formula : CHFN O

- Molecular Weight : Approximately 201.17 g/mol

- Structural Features :

- Central pentanoic acid skeleton

- Amino group at the second carbon

- Methyl ester at the terminal position

- Trifluoromethyl group enhancing lipophilicity and metabolic stability

The trifluoromethyl group in this compound is crucial for its biological activity as it enhances binding affinity to various receptors and enzymes compared to non-fluorinated analogs.

The mechanism of action of this compound involves interactions with biological targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. This compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound can selectively inhibit certain enzymes involved in metabolic pathways. The enhanced binding affinity attributed to the trifluoromethyl group allows for effective interaction with these enzymes.

- Protein Folding and Stability : The compound may influence protein folding and stability, making it a candidate for drug design and development in therapeutic contexts.

- Bioisosteric Properties : this compound acts as a bioisostere for natural amino acids, potentially mimicking their functions while imparting unique properties due to fluorination .

Case Studies

- Interaction Studies : Research has demonstrated that fluorinated compounds like this compound often exhibit altered pharmacokinetics and pharmacodynamics due to their unique electronic properties. Studies have shown that this compound binds selectively to specific targets, enhancing its potential as a therapeutic agent.

- Synthesis and Application : Various synthetic methods have been developed for producing this compound. These include dynamic kinetic resolution techniques that yield high purity and selectivity. The operational convenience of these methods supports the widespread application of this compound in research settings .

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing Methyl (R)-2-amino-5,5,5-trifluoropentanoate in laboratory settings?

Methodological Answer: Two primary methods are used:

- Alkylation of Glycine Equivalents : (R)-1,1,1-trifluoro-3-iodopropane reacts with a glycine Schiff base complex under basic conditions. This method is suitable for small-scale synthesis (~1 g) but may yield byproducts like bis-alkylated complexes or diastereomers (e.g., (S)(2R)-97) if base selection is suboptimal .

- Dynamic Kinetic Resolution (DKR) : Racemic mixtures are resolved using chiral catalysts or enzymes, enabling large-scale synthesis (~20 g). This approach minimizes racemization and is practical for producing Fmoc-protected derivatives .

Q. How can researchers confirm the enantiomeric purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol (90:10) and UV detection at 210 nm. Compare retention times with authentic (R)- and (S)-enantiomers.

- Polarimetry : Measure optical rotation and compare to literature values. Ensure solvent consistency (e.g., methanol) for accuracy.

- Derivatization : Convert to Fmoc derivatives for enhanced chromatographic separation and UV detection sensitivity .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : NMR identifies trifluoromethyl group environments (δ ~ -60 to -70 ppm). and NMR confirm backbone structure.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 204.07) and isotopic patterns.

- X-ray Crystallography : Resolve absolute configuration using single crystals grown from ethanol/water mixtures .

Q. What are the key considerations for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Keep at -20°C under inert gas (N or Ar) to prevent hydrolysis of the ester group.

- Solvent Compatibility : Avoid prolonged exposure to polar protic solvents (e.g., water, methanol) to minimize ester hydrolysis. Use anhydrous DMF or THF for reactions.

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) in aqueous systems to prevent amine protonation or ester degradation .

Q. How does the introduction of trifluoromethyl groups influence the physicochemical properties of this compound?

Methodological Answer:

- Lipophilicity : The trifluoromethyl group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability.

- Metabolic Stability : Fluorination reduces susceptibility to oxidative metabolism, prolonging in vivo half-life.

- Electron-Withdrawing Effects : The -CF group stabilizes adjacent carboxylate anions, altering pKa values (e.g., amine pKa ~8.5 vs. ~9.8 in non-fluorinated analogs) .

Advanced Research Questions

Q. What strategies can be employed to mitigate byproduct formation during the alkylation step in the synthesis of this compound?

Methodological Answer:

- Base Optimization : Avoid powdered NaOH or NaOMe solutions, which promote decomposition of alkylation reagents (e.g., CF–CH=CH formation). Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for controlled reactivity .

- Temperature Control : Perform alkylation at 0–5°C to suppress bis-alkylation.

- Chromatographic Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) to separate diastereomers and bis-alkylated byproducts .

Q. How can dynamic kinetic resolution be optimized for large-scale synthesis of enantiomerically pure this compound?

Methodological Answer:

- Catalyst Screening : Test chiral Ni(II) complexes with trichloro-substituted ligands for enhanced enantioselectivity (>99% ee).

- Solvent Systems : Use toluene/water biphasic systems to improve substrate solubility and catalyst recycling.

- Scale-Up Protocols : Gradually increase reagent concentrations (up to 1 M) while maintaining stirring efficiency to avoid racemization .

Q. What are the challenges in achieving high diastereoselectivity during the alkylation of glycine equivalents for this compound?

Methodological Answer:

- Steric Effects : Bulky ligands (e.g., (S)-18) favor (R)-configuration but may reduce reaction rates. Balance steric bulk with electronic effects using DFT calculations.

- Reagent Purity : Ensure alkylation reagents (e.g., (S)-1,1,1-trifluoro-3-iodopropane) are free from β-hydride elimination precursors.

- Monitoring : Use in-situ NMR to track diastereomer ratios and adjust reaction conditions dynamically .

Q. How do pH and solvent conditions affect the stability and reactivity of this compound in aqueous systems?

Methodological Answer:

- Hydrolysis Kinetics : At pH > 8, ester hydrolysis accelerates (t < 24 hours in 0.1 M NaOH). Use buffered solutions (pH 5–6) for biological assays.

- Solvent Effects : Acetonitrile/water mixtures (80:20) stabilize the compound better than pure water.

- Temperature : Hydrolysis rates double with every 10°C increase; store solutions at 4°C for short-term use .

Q. What role does this compound play in studying protein-ligand interactions through fluorine-specific NMR techniques?

Methodological Answer:

- NMR Probes : Incorporate the compound into peptide sequences to monitor conformational changes via chemical shift perturbations.

- Binding Assays : Use saturation transfer difference (STD) NMR to quantify ligand-receptor interactions, leveraging the strong signal-to-noise ratio.

- Thermodynamic Studies : Measure relaxation times to assess binding kinetics and entropy changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.